molecular formula C10H12BrNO B1335376 2-(4-bromophenyl)-N,N-dimethylacetamide CAS No. 19715-80-1

2-(4-bromophenyl)-N,N-dimethylacetamide

Cat. No.: B1335376
CAS No.: 19715-80-1
M. Wt: 242.11 g/mol
InChI Key: CNGVHZAORFMGBW-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-N,N-dimethylacetamide is an organic compound with the molecular formula C10H12BrNO It is a derivative of acetamide, where the acetamide group is substituted with a 4-bromophenyl group and two methyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N,N-dimethylacetamide typically involves the reaction of 4-bromoaniline with N,N-dimethylacetamide in the presence of a suitable catalyst. One common method is to use a condensation reaction where 4-bromoaniline is reacted with N,N-dimethylacetamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution, ammonia (NH3) for amino substitution, and alkyl halides for alkyl substitution. These reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include 2-(4-hydroxyphenyl)-N,N-dimethylacetamide, 2-(4-aminophenyl)-N,N-dimethylacetamide, and various alkyl-substituted derivatives.

    Oxidation Reactions: Products include N-oxides and other oxidized derivatives.

    Reduction Reactions: Products include corresponding amines and alcohols.

Scientific Research Applications

2-(4-Bromophenyl)-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N,N-dimethylacetamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-N,N-dimethylacetamide: Similar structure with a chlorine atom instead of bromine.

    2-(4-Fluorophenyl)-N,N-dimethylacetamide: Similar structure with a fluorine atom instead of bromine.

    2-(4-Methylphenyl)-N,N-dimethylacetamide: Similar structure with a methyl group instead of bromine.

Uniqueness

2-(4-Bromophenyl)-N,N-dimethylacetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and other non-covalent interactions, making this compound distinct from its chloro, fluoro, and methyl analogs.

Properties

IUPAC Name

2-(4-bromophenyl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-12(2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGVHZAORFMGBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405038
Record name 2-(4-bromophenyl)-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19715-80-1
Record name 2-(4-bromophenyl)-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-bromophenylacetic acid (960 mg, 4.49 mmol) in dichloromethane (30 ml) was treated in one portion with solid 1,1′-carbonyldiimidazole (730 mg, 4.5 mmol) at 20° C. with stirring under argon. This mixture was allowed to stir at room temperature for 15 minutes. Triethylamine (0.63 ml) was then added followed by dimethylamine hydrochloride (367 mg, 4.5 mmol) and the stirring continued for 1 hour. Most of the solvent was removed under reduced pressure and the residue added to a 20 g isolute silica sep-pak column and eluted from 0-50% ethyl acetate in petroleum ether to give the title compound as a colourless solid (689 mg, 64%).
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
730 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step Two
Quantity
367 mg
Type
reactant
Reaction Step Three
Yield
64%

Synthesis routes and methods II

Procedure details

To a suspension of 4-bromophenylacetic acid (2.0 g, 9.3 mmol) and PyBOP (4.8 g, 9.3 mmol) in DMF (15 mL) was added dimethylamine (2 M solution in THF, 12 mL, 24 mmol). The solution was stirred overnight, then diluted with ether and washed with 1 M HCl, saturated aqueous NaHCO3 and brine to give 1.15 g 2-(4-bromophenyl)-N,N-dimethylacetamide.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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